A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
This guide provides an in-depth exploration of a robust synthetic pathway and detailed characterization methods for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. As this specific compound is not extensively documented in current literature, this paper constructs a scientifically rigorous, proposed route based on established, analogous chemical transformations. The methodologies and analytical discussions are presented from the perspective of a seasoned researcher, emphasizing the rationale behind experimental choices and the interpretation of analytical data for unambiguous structural confirmation.
Introduction: The Significance of the Benzo[c]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, yet conformationally flexible, seven-membered ring fused to a benzene ring provides a versatile three-dimensional scaffold for interacting with a variety of biological targets. Derivatives of this core structure have been investigated for their potential as, among others, dopamine receptor antagonists and agonists, and serotonin receptor ligands.
The introduction of a nitro group (NO₂) at the 8-position of the aromatic ring is a strategic chemical modification. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and potential for intermolecular interactions such as hydrogen bonding. Furthermore, the nitro group can serve as a versatile synthetic handle for further functionalization, for instance, through reduction to an amino group, opening avenues for a diverse range of derivatives. This guide outlines a plausible and efficient strategy for the synthesis of the parent benzo[c]azepine followed by a regioselective nitration to yield the target 8-nitro derivative.
Proposed Synthetic Strategy: A Multi-Step Approach
A direct synthesis of the target molecule is challenging due to the difficulty in controlling the regioselectivity of nitration on the electron-rich bicyclic system. Therefore, a multi-step synthetic sequence is proposed, which involves the initial synthesis of the parent 2,3,4,5-tetrahydro-1H-benzo[c]azepine, followed by protection of the secondary amine, regioselective nitration, and subsequent deprotection.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a logical path starting from commercially available precursors. The key steps involve the formation of the azepine ring and the introduction of the nitro group.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthetic Workflow
The proposed forward synthesis is a four-step process designed for efficiency and control over the final product's regiochemistry.
Caption: Proposed four-step synthetic workflow.
Experimental Protocols
The following protocols are based on established chemical transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
This can be achieved through various published methods. One common approach is the reduction and cyclization of a suitable precursor like 2-(2-formylphenyl)acetonitrile.
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Reaction: Catalytic hydrogenation of 2-(2-formylphenyl)acetonitrile.
-
Reagents: 2-(2-formylphenyl)acetonitrile, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C), Ethanol.
-
Procedure:
-
Dissolve 2-(2-formylphenyl)acetonitrile in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation to obtain pure 2,3,4,5-tetrahydro-1H-benzo[c]azepine.
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Step 2: N-Acetylation of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Protection of the secondary amine is crucial for controlling the regioselectivity of the subsequent nitration.
-
Reagents: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, Acetic anhydride (Ac₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the parent benzo[c]azepine in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to act as a base.
-
Cool the mixture in an ice bath.
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Add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
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Step 3: Nitration of N-Acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
This is the key step to introduce the nitro group at the desired 8-position. The N-acetyl group is an ortho, para-director. The 8-position is para to the point of attachment of the azepine ring, making it a likely site for electrophilic substitution.
-
Reagents: N-Acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine, Concentrated sulfuric acid (H₂SO₄), Fuming nitric acid (HNO₃).
-
Procedure:
-
Carefully add the N-acetylated benzo[c]azepine to pre-chilled concentrated sulfuric acid at 0 °C with stirring.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
The precipitated product can be collected by filtration, washed with cold water until neutral, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
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Step 4: Deprotection to Yield 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
The final step is the removal of the acetyl protecting group to yield the target secondary amine.
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Reagents: N-Acetyl-8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, Hydrochloric acid (6M HCl), Ethanol.
-
Procedure:
-
Suspend the N-acetylated nitro compound in a mixture of ethanol and 6M HCl.
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the final 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
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In-depth Characterization: Predicted Analytical Data
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
| ¹H NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~8.0 - 7.8 |
| ~7.9 - 7.7 |
| ~7.3 - 7.1 |
| ~4.0 - 3.8 |
| ~3.2 - 3.0 |
| ~3.0 - 2.8 |
| ~2.2 - 2.0 |
| ~1.9 - 1.7 |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~148 |
| ~145 |
| ~140 |
| ~130 |
| ~125 |
| ~120 |
| ~55 |
| ~50 |
| ~35 |
| ~30 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Mass Spectrometry Data (Predicted) | |
| Technique | Expected m/z |
| High-Resolution MS (ESI+) | Calculated for C₁₀H₁₃N₂O₂ [M+H]⁺: 193.0977. Found: [A value close to the calculated mass is expected]. |
| Low-Resolution MS (EI) | [M]⁺ at m/z = 192. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Infrared (IR) Spectroscopy Data (Predicted) | |
| Frequency (cm⁻¹) | Assignment |
| 3350-3310 | N-H stretch (secondary amine).[3][4] This is expected to be a single, relatively weak and sharp band.[4] |
| 3100-3000 | Aromatic C-H stretch. |
| 2950-2850 | Aliphatic C-H stretch. |
| 1550-1475 | Asymmetric NO₂ stretch.[5] This is typically a strong absorption band.[6] |
| 1360-1290 | Symmetric NO₂ stretch.[5] This is also a strong absorption band.[6] The presence of two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ is a characteristic diagnostic pattern for a nitro group.[6] |
| 1600-1450 | Aromatic C=C stretches. |
| 1335-1250 | C-N stretch (aromatic amine type).[3] |
Expert Insights and Discussion
The successful synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hinges on the critical nitration step. The use of an N-acetyl protecting group is a well-established strategy to moderate the reactivity of the amine and direct the electrophilic substitution to the para position. However, the formation of other isomers is possible, and careful purification and characterization are essential to isolate the desired product. The ratio of isomers will depend on the precise reaction conditions, including temperature and the concentration of the nitrating agent.
The predicted characterization data provide a clear roadmap for confirming the identity of the final product. The ¹H NMR spectrum, with its characteristic aromatic splitting pattern and the downfield shifts induced by the nitro group, will be particularly informative. High-resolution mass spectrometry will provide definitive confirmation of the elemental composition. The IR spectrum will offer clear evidence for the presence of both the secondary amine and the nitro functional groups.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound strategy for the synthesis and characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. While this specific molecule may not be widely reported, the proposed multi-step synthesis, leveraging established organic chemistry principles, provides a clear and logical pathway for its preparation. The detailed predicted analytical data serves as a robust framework for the structural verification of the target compound. This molecule represents a valuable building block for the development of novel chemical entities with potential applications in drug discovery, particularly in the exploration of new central nervous system agents.
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